molecular formula C16H13ClN2O2S B4432719 N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE

Cat. No.: B4432719
M. Wt: 332.8 g/mol
InChI Key: WLFVFSWNORXLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is then reacted with 2-methylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N-(4-(4-METHOXYPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Contains a methoxyphenyl group instead of a chlorophenyl group.

Uniqueness

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE is unique due to its combination of a thiazole ring, a furan ring, and a chlorophenyl group

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-13(7-8-21-9)15(20)19-16-18-14(10(2)22-16)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFVFSWNORXLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
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N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
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N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
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N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
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N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
Reactant of Route 6
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE

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